N''-butyryl-N-(4,6,7-trimethyl-2-quinazolinyl)guanidine

Description

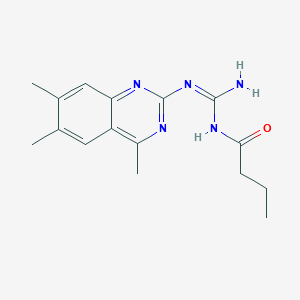

N''-Butyryl-N-(4,6,7-trimethyl-2-quinazolinyl)guanidine is a guanidine derivative featuring a quinazoline core substituted with methyl groups at positions 4, 6, and 7, and a butyryl moiety attached to the guanidine group. The parent compound, N-(4,6,7-trimethylquinazolin-2-yl)guanidine (CAS 784-90-7), has a molecular formula of C₁₂H₁₅N₅ and a molecular weight of 229.29 g/mol . The addition of the butyryl group (C₄H₇O) modifies its physicochemical properties, likely enhancing lipophilicity and altering interactions with biological targets. This compound is primarily used in research settings, with applications in antimicrobial and enzymatic inhibition studies .

Properties

Molecular Formula |

C16H21N5O |

|---|---|

Molecular Weight |

299.37 g/mol |

IUPAC Name |

N-[(Z)-N'-(4,6,7-trimethylquinazolin-2-yl)carbamimidoyl]butanamide |

InChI |

InChI=1S/C16H21N5O/c1-5-6-14(22)20-15(17)21-16-18-11(4)12-7-9(2)10(3)8-13(12)19-16/h7-8H,5-6H2,1-4H3,(H3,17,18,19,20,21,22) |

InChI Key |

GJUHOLWPTNKDTD-UHFFFAOYSA-N |

Isomeric SMILES |

CCCC(=O)N/C(=N\C1=NC(=C2C=C(C(=CC2=N1)C)C)C)/N |

Canonical SMILES |

CCCC(=O)NC(=NC1=NC(=C2C=C(C(=CC2=N1)C)C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-butyryl-N-(4,6,7-trimethyl-2-quinazolinyl)guanidine typically involves the reaction of 4,6,7-trimethyl-2-quinazolinylamine with butyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with guanidine to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’'-butyryl-N-(4,6,7-trimethyl-2-quinazolinyl)guanidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction can produce amine derivatives .

Scientific Research Applications

N’'-butyryl-N-(4,6,7-trimethyl-2-quinazolinyl)guanidine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of N’'-butyryl-N-(4,6,7-trimethyl-2-quinazolinyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and functional differences between N''-butyryl-N-(4,6,7-trimethyl-2-quinazolinyl)guanidine and related guanidine derivatives:

*Calculated based on parent compound and butyryl group addition.

Key Research Findings and Implications

Q & A

Basic: What are the optimal synthetic routes for N''-butyryl-N-(4,6,7-trimethyl-2-quinazolinyl)guanidine, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:

The synthesis involves sequential functionalization of the quinazoline core and guanidine moiety. Key steps include:

- Quinazoline Substitution: Methyl groups at positions 4, 6, and 7 are introduced via Pd-catalyzed cross-coupling (e.g., using tetrakis(triphenylphosphine)palladium) with methylboronic acids, as described for analogous compounds in and .

- Guanidine Acylation: The butyryl group is added to the guanidine nitrogen via acylation using butyryl chloride under anhydrous conditions. Solvent choice (e.g., THF or DMF) and temperature (60–80°C) significantly impact yield, with THF favoring ~70–80% yield based on similar syntheses .

- Purification: Recrystallization from ethanol/water mixtures improves purity. Monitoring intermediates via TLC and adjusting reaction times (typically 12–24 hrs) mitigates side-product formation.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are key structural features confirmed?

Methodological Answer:

- 1H/13C NMR: Confirm regiochemistry of the quinazoline methyl groups (δ 2.2–2.5 ppm for CH3) and butyryl chain integration (δ 0.9–1.7 ppm for CH2/CH3). Guanidine protons appear as broad singlets (δ 8.5–9.5 ppm) .

- Mass Spectrometry (ESI-MS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 331.3) and fragmentation patterns. Discrepancies in isotopic clusters may indicate impurities, requiring HPLC purification .

- Elemental Analysis: Carbon/nitrogen ratios (theoretical: C 58.3%, N 27.3%) confirm purity. Deviations >0.3% suggest unreacted starting materials .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?

Methodological Answer:

Contradictions in IC50 values (e.g., antiprotozoal activity ranging from 1–10 µM) may arise from:

- Assay Variability: Standardize protocols for parasite strain, incubation time (e.g., 48 vs. 72 hrs), and solvent controls (DMSO ≤0.1%).

- Compound Stability: Pre-test stability in assay media (pH 7.4, 37°C) via HPLC to rule out degradation .

- Meta-Analysis: Pool data from ≥3 independent studies using fixed/random-effects models. Outlier removal (Grubbs’ test) minimizes bias .

Advanced: What strategies mitigate decomposition or instability during in vitro assays, considering the compound's sensitivity to temperature or pH?

Methodological Answer:

- Storage: Store lyophilized compound at -20°C in argon-flushed vials to prevent oxidation. Reconstitute in degassed PBS immediately before use .

- pH Control: Buffered solutions (e.g., HEPES, pH 7.0–7.4) minimize hydrolysis of the butyryl group. Avoid alkaline conditions (>pH 8.0), which promote guanidine deprotonation and reactivity .

- Decomposition Monitoring: Use LC-MS to detect breakdown products (e.g., free guanidine or quinazoline fragments) during long-term assays .

Advanced: How to design experiments to elucidate the mechanism of action of this compound as an antiprotozoal agent?

Methodological Answer:

- Target Identification:

- Affinity Chromatography: Immobilize the compound on sepharose beads to pull down parasite membrane proteins. Identify bound targets via tryptic digest and LC-MS/MS .

- Mutant Strains: Compare efficacy against wild-type vs. ATP-binding cassette (ABC) transporter-deficient Leishmania to assess drug efflux roles .

- Binding Studies:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to putative targets (e.g., trypanothione reductase) with a KD range of 10⁻⁶–10⁻⁹ M .

- Metabolic Profiling: Track changes in protozoal lipidomics (via GC-MS) or redox balance (NADH/NAD+ ratios) post-treatment to identify disrupted pathways .

Advanced: How to assess the compound’s potential for off-target effects in mammalian cell lines?

Methodological Answer:

- Cytotoxicity Screening: Use MTT assays on HEK293 or HepG2 cells at concentrations ≥10× IC50 (protozoal). A selectivity index (SI) >10 indicates low mammalian toxicity .

- hERG Channel Binding: Patch-clamp electrophysiology evaluates cardiac risk. Current inhibition >50% at 10 µM warrants structural modification .

- Transcriptomics: RNA-seq of treated vs. untreated cells identifies dysregulated genes (e.g., apoptosis markers like BAX/BCL-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.